molecular formula C12H10N2O2 B6330594 3-(3-Aminophenyl)picolinic acid CAS No. 1261905-18-3

3-(3-Aminophenyl)picolinic acid

Cat. No.: B6330594
CAS No.: 1261905-18-3
M. Wt: 214.22 g/mol
InChI Key: LWVQFHKJDBZAJG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an aminophenyl group attached to the third position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro-3-(3-aminophenyl)picolinic acid.

    Reduction: 3-(3-Aminophenyl)picolinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Aminophenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative with a carboxylic acid group at the second position.

    Nicotinic acid: An isomer with the carboxylic acid group at the third position.

    Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.

Uniqueness

3-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that other picolinic acid derivatives may not be suitable for .

Properties

IUPAC Name

3-(3-aminophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQFHKJDBZAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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